

On-Target Engagement of MZP-54 in Cells: A Comparative Guide

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Compound of Interest

Compound Name: MZP-54

Cat. No.: B1649325

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **MZP-54**, a potent degrader of the bromodomain and extra-terminal (BET) family proteins BRD3 and BRD4, with the well-characterized BET degrader MZ1. The focus is on the validation of on-target engagement in a cellular context, supported by experimental data and detailed protocols.

Executive Summary

MZP-54 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of BRD3 and BRD4 proteins. It achieves this by tethering a ligand for BRD3/4 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1] This guide compares **MZP-54** to MZ1, a closely related and extensively studied PROTAC that also recruits the VHL E3 ligase but exhibits preferential degradation of BRD4.[2][3] This differential selectivity, stemming from the distinct "warheads" that bind to the BET proteins, makes for a compelling comparison for researchers targeting the BET family.[4]

Quantitative Data Comparison

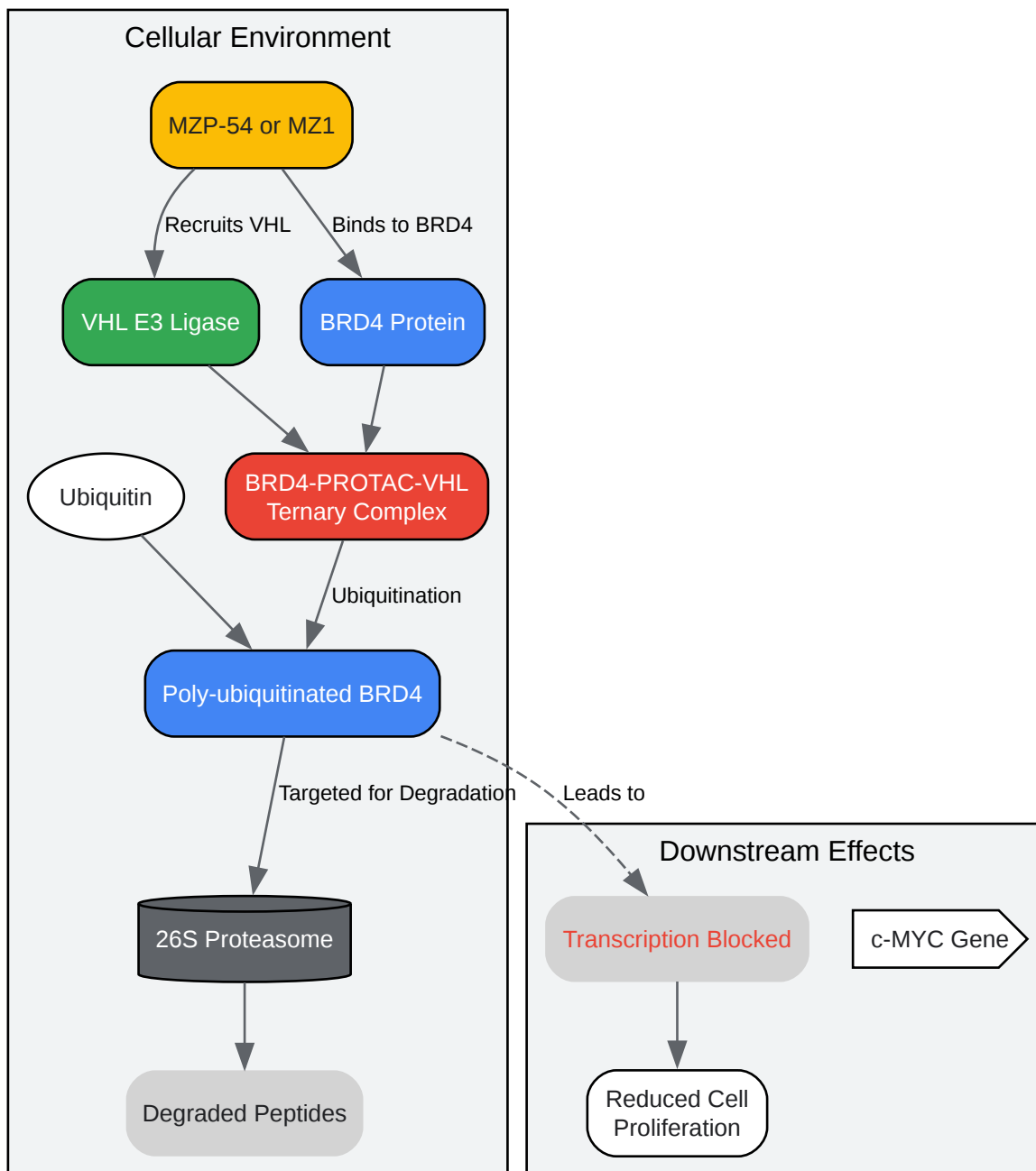
The following table summarizes the key quantitative parameters for **MZP-54** and MZ1, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.

Parameter	MZP-54	MZ1	Reference
Target Selectivity	Degrades BRD3 and BRD4	Preferentially degrades BRD4 over BRD2 and BRD3	[1][4]
Binding Affinity (Kd)	BRD4BD2: 4 nMVHL Complex: 105 ± 24 nM	BRD4BD1: 39 nM BRD4BD2: 15 nM MVHL Complex: 66 nM	[5][6]
Degradation Potency (DC50)	Effective degradation at 30-100 nM	BRD4: 2-23 nM (cell line dependent) BRD2/3: ~70 nM	[1][3][7]
Maximum Degradation (Dmax)	High depletion of cMyc levels	BRD4: >90%	[5][6]
Anti-proliferative Activity (pEC50)	MV4;11 cells: 7.08 ± 0.05 HL60 cells: 6.37 ± 0.03	Mv4-11 cells: 7.6	[1][5][7]

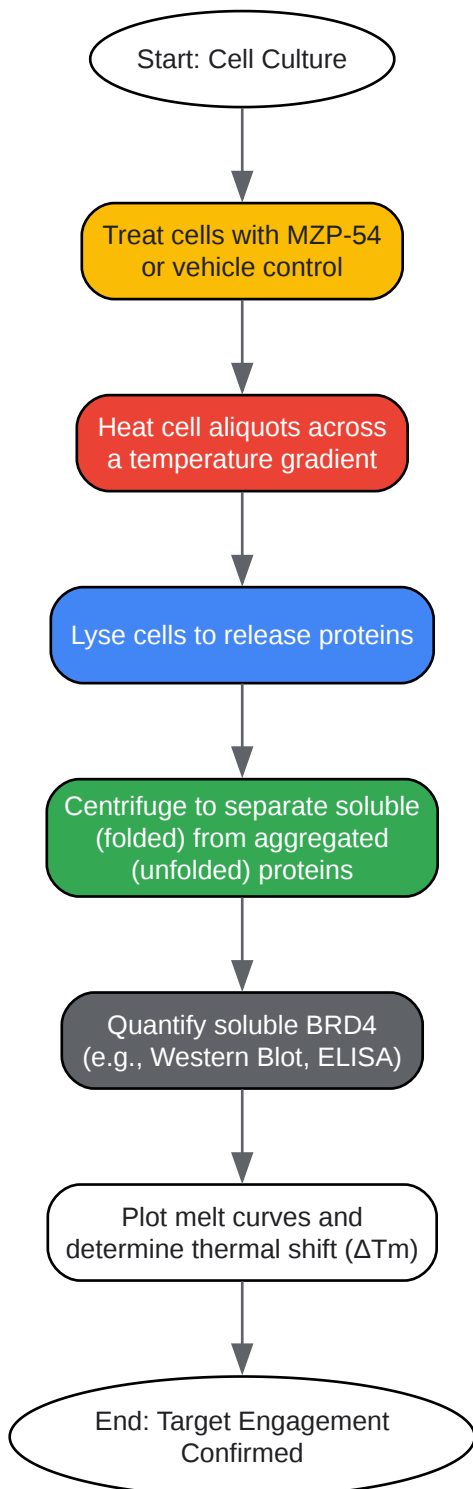
Signaling Pathway and Mechanism of Action

BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as c-MYC. PROTACs like **MZP-54** and **MZ1** disrupt this process by inducing the degradation of BRD4, leading to the downregulation of its target genes and subsequent anti-proliferative effects.

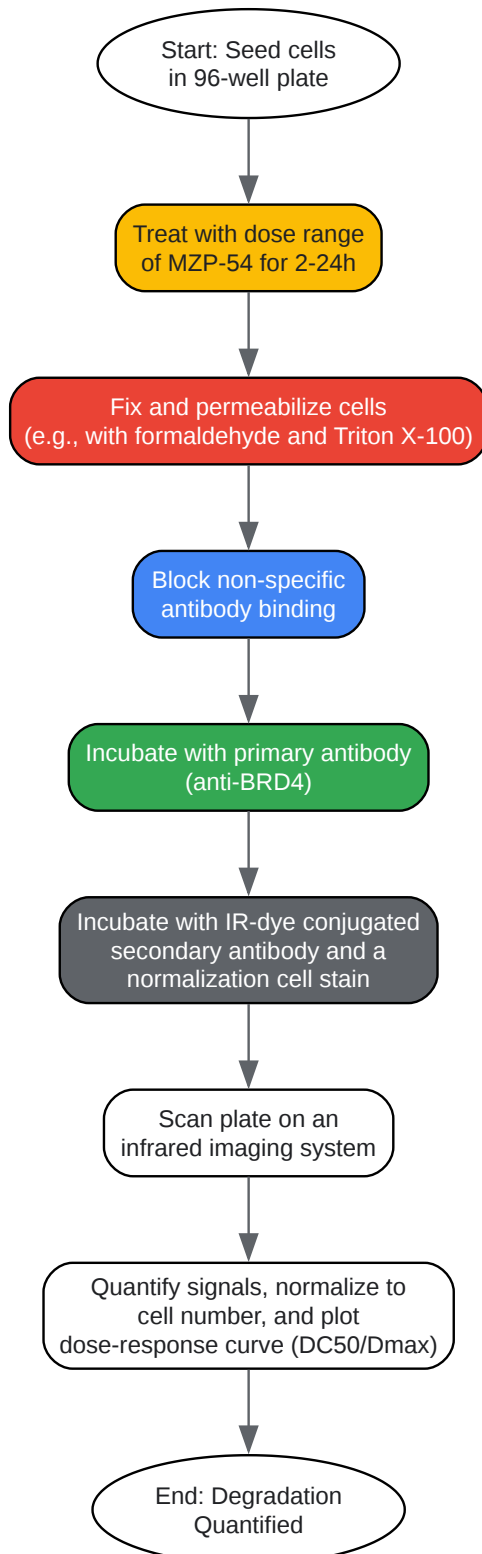
Mechanism of Action for BET Degraders (MZP-54/MZ1)



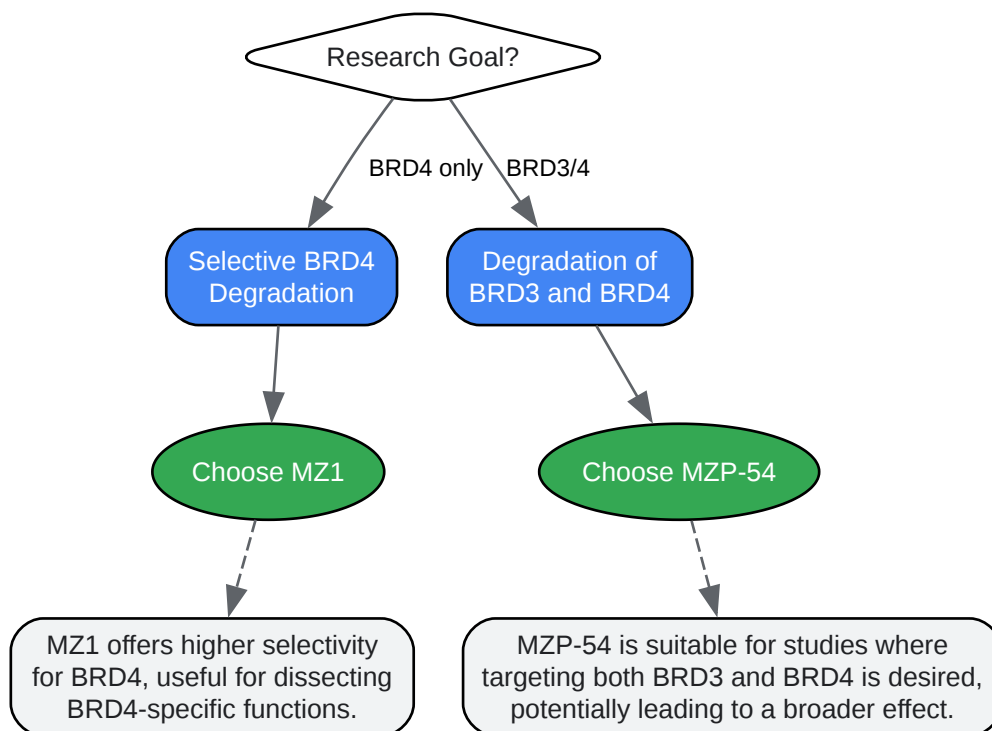
CETSA Experimental Workflow



In-Cell Western Workflow for Degradation



Logical Comparison of MZP-54 and MZ1



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